- Synthesis of O-6-alkylated deoxyguanosine nucleosides, Tetrahedron Letters, 1982, 23(22), 2253-6

Cas no 964-21-6 (O6-Methyl-2’-deoxyguanosine)

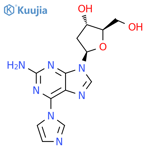

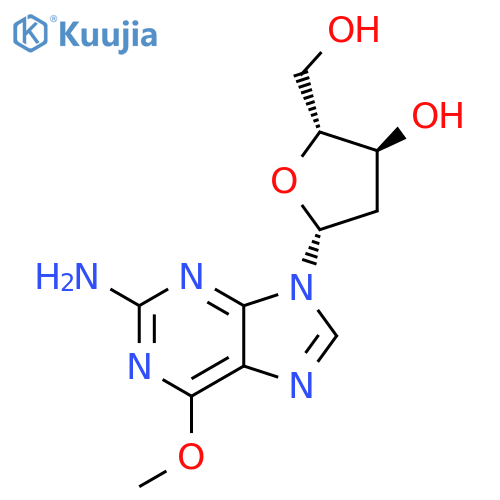

O6-Methyl-2’-deoxyguanosine structure

Produktname:O6-Methyl-2’-deoxyguanosine

O6-Methyl-2’-deoxyguanosine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Guanosine,2'-deoxy-6-O-methyl-

- O6-METHYL-2’-DEOXYGUANOSINE

- O6-METHYL-2'-DEOXYGUANOSINE

- 2-Amino-6-methoxy-2'-deoxy-6-deaminoadenosine

- 6-O-METHYL-2'-DEOXYGUANOSINE

- O(6)-methyl-2'-deoxyguanosine

- O6-methyl-2'-deoxy-guanosine

- O6-methyldeoxyguanosine

- 2′-Deoxy-6-O-methylguanosine (ACI)

- 9H-Purine, 2-amino-9-(2-deoxy-β-D-erythro-pentofuranosyl)-6-methoxy- (8CI)

- D

- 9H-Purine, 2-amino-9-(2-deoxy-β-D-ribofuranosyl)-6-methoxy- (7CI)

- 2-Amino-6-methoxy-9-(2-deoxy-β-D-erythro-pentofuranosyl)purine

- 2′-Deoxy-6-methylguanosine

- 6-O-Methyl-2′-deoxyguanosine

- 6-O-Methyldeoxyguanosine

- O6-Methyl-2′-deoxyguanosine

- O6-Methyl-dG

- 2'-Deoxy-N2-methyl-D-guanosine

- DTXSID60242222

- DA-70322

- 964-21-6

- G76585

- 2-Amino-9-(2-deoxy-ss-D-erythro-pentofuranosyl)-6-methoxy-9H-purine; 2-Amino-9-(2-deoxy-ss-D-ribofuranosyl)-6-methoxy-9H-purine; 2'-Deoxy-6-O-methylguanosine; 2'-Deoxy-6-methylguanosine; 2-Amino-6-methoxy-9-(2-deoxy-ss-D-erythro-pentofuranosyl)purine;

- BIDD:GT0852

- Epitope ID:146099

- (2R,3S,5R)-5-(2-amino-6-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

- Guanosine, 2'-deoxy-6-O-methyl-

- O6-methyl-2 -deoxyguanosine

- BCKDNMPYCIOBTA-RRKCRQDMSA-N

- DTXCID60164713

- C05031

- 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6-methoxy-9H-purin-2-amine

- SCHEMBL657819

- J03

- Q27103189

- (2~{R},3~{S},5~{R})-5-(2-azanyl-6-methoxy-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

- 2-amino-6-methoxy-9-(2-deoxy-Beta-D-erythro-pentofuranosyl)purine

- (2R,3S,5R)-5-(2-amino-6-methoxy-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

- (2R,3S,5R)-5-(2-amino-6-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

- 2'-Deoxy-O(6)-methylguanosine

- (2R,3S,5R)-5-(2-amino-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

- CHEBI:27549

- O6 -methyldeoxyguanosine

- O(6)-Methyldeoxyguanosine

- O6-Methyl-2-deoxyguanosine

- O6-Methyl-2’-deoxyguanosine

-

- Inchi: 1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1

- InChI-Schlüssel: BCKDNMPYCIOBTA-RRKCRQDMSA-N

- Lächelt: O(C1N=C(N)N=C2N([C@H]3C[C@H](O)[C@@H](CO)O3)C=NC=12)C

Berechnete Eigenschaften

- Genaue Masse: 281.11200

- Monoisotopenmasse: 281.11240398g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 3

- Anzahl der Akzeptoren für Wasserstoffbindungen: 8

- Schwere Atomanzahl: 20

- Anzahl drehbarer Bindungen: 3

- Komplexität: 349

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 3

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 0.1

- Topologische Polaroberfläche: 129Ų

Experimentelle Eigenschaften

- PSA: 128.54000

- LogP: -0.36100

O6-Methyl-2’-deoxyguanosine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D918016-5mg |

2'-Deoxy-6-O-methyl-guanosine |

964-21-6 | 90% | 5mg |

¥2,160.00 | 2022-01-13 | |

| A2B Chem LLC | AO82178-25mg |

O6-Methyl-deoxyguanosine |

964-21-6 | 99% | 25mg |

$815.00 | 2024-07-18 | |

| 1PlusChem | 1P00VS9U-5mg |

O6-Methyl-deoxyguanosine |

964-21-6 | 98 | 5mg |

$173.00 | 2025-03-01 | |

| A2B Chem LLC | AO82178-50mg |

O6-Methyl-deoxyguanosine |

964-21-6 | 99% | 50mg |

$1285.00 | 2024-07-18 | |

| TRC | M293040-25mg |

O6-Methyl-2’-deoxyguanosine |

964-21-6 | 25mg |

$ 799.00 | 2023-09-07 | ||

| TRC | M293040-10mg |

O6-Methyl-2’-deoxyguanosine |

964-21-6 | 10mg |

$ 391.00 | 2023-09-07 | ||

| TRC | M293040-5mg |

O6-Methyl-2’-deoxyguanosine |

964-21-6 | 5mg |

$ 238.00 | 2023-09-07 | ||

| A2B Chem LLC | AO82178-5mg |

O6-Methyl-deoxyguanosine |

964-21-6 | 99% | 5mg |

$265.00 | 2024-07-18 | |

| 1PlusChem | 1P00VS9U-25mg |

O6-Methyl-deoxyguanosine |

964-21-6 | 98 | 25mg |

$439.00 | 2025-03-01 | |

| A2B Chem LLC | AO82178-10mg |

O6-Methyl-deoxyguanosine |

964-21-6 | 99% | 10mg |

$425.00 | 2024-07-18 |

O6-Methyl-2’-deoxyguanosine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Dowex 1X2 Solvents: Methanol ; 27 h, rt

Referenz

- Functionalization of Guanosine and 2'-Deoxyguanosine at C6: A Modified Appel Process and SNAr Displacement of Imidazole, Nucleosides, 2004, 23, 137-147

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- The mechanism of decomposition of N-methyl-N-nitrosourea (MNU) in water and a study of its reactions with 2'-deoxyguanosine, 2'-deoxyguanosine 5'-monophosphate and d(GTGCAC), Tetrahedron, 1997, 53(11), 4063-4082

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Solvents: Methanol

Referenz

- N-Nitroso compounds. VII. Mechanism of nucleoside alkylation by alkylnitrosourea - reaction of 2'-deoxyguanosine with N-nitroso-N-methyl-N'-phenylurea in Methanol, Nippon Kagaku Kaishi, 1996, (1), 100-3

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- Product class 17: purines, Science of Synthesis, 2004, 16, 945-1108

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Detection of O6-Carboxymethyl-2'-deoxyguanosine in DNA Following Reaction of Nitric Oxide with Glycine and in Human Blood DNA Using a Quantitative Immunoslot Blot Assay, Chemical Research in Toxicology, 2004, 17(3), 294-300

Herstellungsverfahren 7

Reaktionsbedingungen

Referenz

- Nucleotide prodrugs, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

Referenz

- Synthesis and Characterization of DNA Containing O6-Carboxymethylguanine, Tetrahedron, 2000, 56(33), 6075-6081

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic anhydride Solvents: Pyridine

1.2 Reagents: Sodium methoxide Solvents: Methanol

1.3 Reagents: Pyridine , Hydrochloric acid

1.2 Reagents: Sodium methoxide Solvents: Methanol

1.3 Reagents: Pyridine , Hydrochloric acid

Referenz

- Synthesis of 6-substituted 2'-deoxyguanosine derivatives using trifluoroacetic anhydride in pyridine, Tetrahedron Letters, 1990, 31(3), 319-22

Herstellungsverfahren 10

Reaktionsbedingungen

Referenz

- Synthesis of benzyl and benzyloxycarbonyl base-blocked 2'-deoxyribonucleosides, Journal of Organic Chemistry, 1982, 47(23), 4471-7

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 5 min, 130 °C

1.2 Reagents: Triethanolamine Solvents: Acetonitrile , Water ; 30 min, rt

1.3 Reagents: Silica Solvents: Methanol , Dichloromethane ; rt

1.4 Reagents: Ammonia Solvents: Methanol ; 16 h, 50 °C

1.5 Reagents: Silica Solvents: Methanol , Dichloromethane ; rt

1.2 Reagents: Triethanolamine Solvents: Acetonitrile , Water ; 30 min, rt

1.3 Reagents: Silica Solvents: Methanol , Dichloromethane ; rt

1.4 Reagents: Ammonia Solvents: Methanol ; 16 h, 50 °C

1.5 Reagents: Silica Solvents: Methanol , Dichloromethane ; rt

Referenz

- High-Throughput Five Minute Microwave Accelerated Glycosylation Approach to the Synthesis of Nucleoside Libraries, Journal of Organic Chemistry, 2007, 72(1), 173-179

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide

Referenz

- 6-O-(Pentafluorophenyl)-2'-deoxyguanosine: a versatile synthon for nucleoside and oligonucleotide synthesis, Journal of Organic Chemistry, 1992, 57(25), 6954-9

Herstellungsverfahren 13

Reaktionsbedingungen

Referenz

- Deacylation of 2-N-isobutyryl- and 2-N-isobutyryl-6-O-methyl-2'-deoxyguanosine in the condensed and gas phase. A kinetic investigation, Journal of the Chemical Society, 1994, (8), 1833-8

Herstellungsverfahren 14

Reaktionsbedingungen

Referenz

- Solid-phase synthesis of oligodeoxynucleotides containing 6-O-alkylguanosines, Recueil des Travaux Chimiques des Pays-Bas, 1992, 111(5), 227-34

Herstellungsverfahren 15

Herstellungsverfahren 16

Reaktionsbedingungen

Referenz

- Synthesis of Oligodeoxyribonucleotides Containing Analogs of O6-Methylguanine and Reaction with O6-Alkylguanine-DNA Alkyltransferase, Biochemistry, 1994, 33(37), 11364-71

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Triethylamine , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol

Referenz

- 6-O-Substituted guanosine derivatives prepared by acylation and substitution reactions, United States, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

Referenz

- N7-DNA: synthesis and base pairing of oligonucleotides containing N7-(2-deoxy-β-D-erythro-pentofuranosyl)guanine (N7Gd), Helvetica Chimica Acta, 1996, 79(2), 477-87

Herstellungsverfahren 19

Reaktionsbedingungen

Referenz

- Preparation of O6-methyldeoxyguanosine monophosphate, Huaxue Shiji, 1990, 12(2), 112-13

Herstellungsverfahren 20

Reaktionsbedingungen

Referenz

- A one step synthesis of O6-methyl-2'-deoxyguanosine, Nucleosides & Nucleotides, 1983, 2(5), 459-64

O6-Methyl-2’-deoxyguanosine Raw materials

- Urea,N-methyl-N-nitroso-N'-phenyl-

- 6-methoxy-9H-purin-2-amine

- 2'-Deoxyguanosine

- 9H-Purin-2-amine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-6-(1H-imidazol-1-yl)-

- Diazoacetate anion

- 1-O-Acetyl-2,3,5-tri-O-benzoyl-a,b-D-ribofuranose

- 2'-Deoxy-6-O-(pentafluorophenyl)-N-(trifluoroacetyl)-guanosine

O6-Methyl-2’-deoxyguanosine Preparation Products

O6-Methyl-2’-deoxyguanosine Verwandte Literatur

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

964-21-6 (O6-Methyl-2’-deoxyguanosine) Verwandte Produkte

- 50704-46-6(O6-Ethyl-2’-deoxyguanosine)

- 7803-88-5(6-O-Methyl Guanosine)

- 39708-01-5(6-O-Ethylguanosine)

- 5746-29-2(6-O-Methylinosine)

- 121032-29-9(Nelarabine)

- 891086-12-7(6-(methylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine)

- 1184046-34-1(Propanoic acid, 3-(aminosulfonyl)-, ethyl ester)

- 2228519-89-7(2-(4-chlorothiophen-2-yl)prop-2-en-1-amine)

- 1286703-75-0(1-6-(1H-imidazol-1-yl)pyridazin-3-yl-N-4-(pyridin-3-yl)-1,3-thiazol-2-ylpiperidine-3-carboxamide)

- 91862-40-7(2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:964-21-6)(2R,3S,5R)-5-(2-amino-6-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Reinheit:99%

Menge:100mg

Preis ($):1306.0